![molecular formula C18H13FN4OS B2363758 N-(4-Fluorphenyl)-2-([1,2,4]triazolo[4,3-a]chinolin-1-ylthio)acetamid CAS No. 671199-16-9](/img/structure/B2363758.png)

N-(4-Fluorphenyl)-2-([1,2,4]triazolo[4,3-a]chinolin-1-ylthio)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

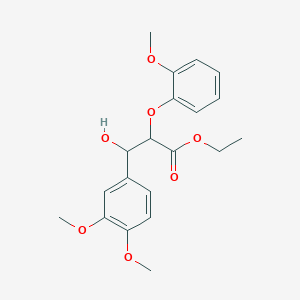

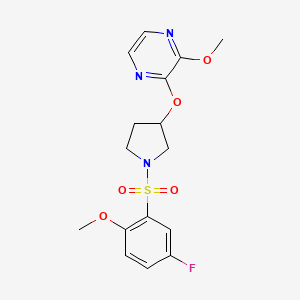

The compound “2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-fluorophenyl)acetamide” is a derivative of the [1,2,4]triazolo[4,3-a]quinoline class . This class of compounds has been synthesized as potential anticancer agents targeting VEGFR-2 kinase .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]quinoline derivatives is complex, with a triazole ring fused to a quinoline ring . The specific structure of “2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-fluorophenyl)acetamide” is not directly mentioned in the sources.Wissenschaftliche Forschungsanwendungen

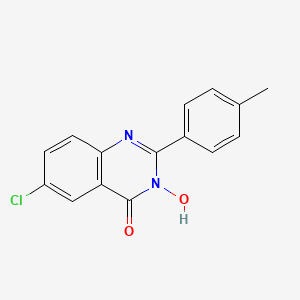

- PARP1 (Poly-ADP-Ribosylpolymerase 1)-Inhibitoren haben in der Krebsforschung an Bedeutung gewonnen. Die neu entdeckten PARP1-Inhibitoren, einschließlich unserer Verbindung, dienen als wertvolle pharmakologische Werkzeuge, um den Mechanismus der erworbenen Resistenz gegen PARP1-Inhibitoren zu untersuchen. Darüber hinaus versprechen sie als therapeutische Mittel zur Behandlung von HR (homologer Rekombination)-defizienten Krebsarten, wobei sie möglicherweise die erworbene Resistenz überwinden .

- Unsere Verbindung gehört zur Familie der Chinazolinon-Derivate. Diese Derivate, die das 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazol-Gerüst und einen 4-Piperidinyl-Linker tragen, wurden auf ihre antibakterielle und antifungale Aktivität untersucht. Ihr Potenzial als antimikrobielle Mittel macht sie im Kampf gegen Infektionskrankheiten relevant .

- Die neu synthetisierten Triazolderivate, einschließlich unserer Verbindung, wurden auf ihre in-vitro-antibakterielle Aktivität untersucht. Die meisten dieser Verbindungen zeigten interessante antibakterielle Wirkungen gegen Staphylococcus aureus. Dieser Befund unterstreicht ihr Potenzial im Kampf gegen bakterielle Infektionen .

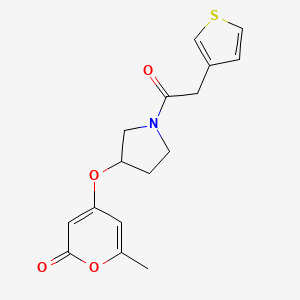

- Unsere Verbindung wurde zusammen mit anderen [1,2,4]Triazolo[4,3-a]pyrazin-Derivaten an drei Krebszelllinien getestet: A549, MCF-7 und HeLa. Diese Derivate zeigten unterschiedliche Hemmungsgrade, was auf ihre Relevanz in der Krebsforschung und ihr Potenzial als Antikrebsmittel hindeutet .

- Es wurde eine praktische Eintopf-Synthesemethode für substituierte [1,2,4]Triazolo[4,3-a]pyridine entwickelt. Diese Verbindungen lassen sich effizient aus leicht zugänglichem 2-Hydrazinopyridin und substituierten aromatischen Aldehyden synthetisieren. Diese Methode ermöglicht den Zugang zu synthetisch und biologisch interessanten Verbindungen, einschließlich unserer Zielverbindung .

- Unter den [1,2,4]Triazolo[4,3-a]pyrazin-Derivaten zeigen einige eine potente Hemmung der c-Met-Kinase. Diese Kinase spielt eine entscheidende Rolle bei der Entstehung und Metastasierung von Krebs. Unsere Verbindung 22i sticht als potenzieller Kandidat für weitere Untersuchungen in diesem Zusammenhang hervor .

PARP1-Inhibition

Antimicrobial activity

Antibakterielle Eigenschaften

Hemmung von Krebszelllinien

Biologische Synthese

c-Met-Kinase-Inhibition

Wirkmechanismus

Target of Action

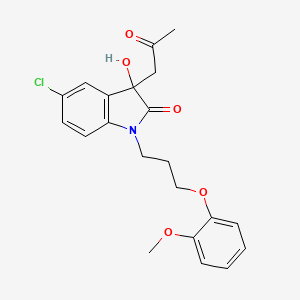

The primary target of this compound is DNA . It acts as a DNA intercalator , inserting itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, making it a potential target for anticancer therapies .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can disrupt the normal functioning of the DNA, potentially inhibiting the replication and transcription processes .

Biochemical Pathways

The compound’s interaction with DNA can affect various biochemical pathways. By disrupting DNA replication and transcription, it can inhibit the growth and proliferation of cancer cells . This makes it a potential candidate for anticancer therapies .

Pharmacokinetics

Molecular docking studies have been performed to investigate its binding modes with the dna active site . These studies can provide insights into the compound’s pharmacokinetic properties and its potential bioavailability .

Result of Action

The compound’s interaction with DNA results in the disruption of normal DNA functioning . This can lead to the inhibition of DNA replication and transcription, which can in turn inhibit the growth and proliferation of cancer cells . As a result, the compound has demonstrated anticancer activity against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The compound is known to interact with various biomolecules. It has been found to intercalate with DNA, which suggests its potential role in DNA-related biochemical reactions

Cellular Effects

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-fluorophenyl)acetamide has shown to exert effects on various types of cells. It has been evaluated against HepG2, HCT-116, and MCF-7 cells, showing potent activity . The compound influences cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-fluorophenyl)acetamide is complex. It is known to intercalate DNA, which could lead to changes in gene expression

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4OS/c19-13-6-8-14(9-7-13)20-17(24)11-25-18-22-21-16-10-5-12-3-1-2-4-15(12)23(16)18/h1-10H,11H2,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDOGOGRYJUVHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2363680.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N'-(2,6-dichlorobenzyl)sulfamide](/img/structure/B2363681.png)

![8-((3-Chlorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2363684.png)

![2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B2363688.png)

![3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2363689.png)

![N'-[7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2363691.png)